4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide
CAS No.: 682762-88-5
Cat. No.: VC7741966
Molecular Formula: C23H23FN2O3S
Molecular Weight: 426.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682762-88-5 |
|---|---|
| Molecular Formula | C23H23FN2O3S |
| Molecular Weight | 426.51 |
| IUPAC Name | 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C23H23FN2O3S/c1-3-29-22-10-11-23(19-7-5-4-6-18(19)22)30(27,28)25-13-12-17-15(2)26-21-9-8-16(24)14-20(17)21/h4-11,14,25-26H,3,12-13H2,1-2H3 |
| Standard InChI Key | VTHAIQYYBMVLEX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC3=C(NC4=C3C=C(C=C4)F)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide, delineates its composition:
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A naphthalene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4 and a sulfonamide (-SO₂NH-) at position 1.
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The sulfonamide nitrogen is further bonded to a 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl group, comprising an ethyl chain linked to a 5-fluoro-2-methylindole moiety.
Molecular Formula: C₂₃H₂₄FN₃O₃S
Molecular Weight: 441.5 g/mol (calculated from constituent atomic masses).
Structural Characterization
Key structural attributes include:
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Naphthalene Core: A bicyclic aromatic system providing planar rigidity, influencing π-π stacking interactions in biological targets .
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Ethoxy Group: Enhances lipophilicity and modulates electronic effects on the sulfonamide moiety.
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Sulfonamide Linkage: A polar functional group common in bioactive molecules, often contributing to hydrogen bonding and target affinity .
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Indole Substituent: The 5-fluoro-2-methylindole group introduces steric bulk and potential halogen bonding via the fluorine atom, a feature leveraged in drug design for improved pharmacokinetics .
Table 1: Atomic Composition and Key Functional Groups
| Component | Composition/Group | Role |
|---|---|---|
| Naphthalene | C₁₀H₈ | Aromatic backbone |
| Ethoxy substituent | -OCH₂CH₃ | Lipophilicity modulator |
| Sulfonamide | -SO₂NH- | Hydrogen bonding & polarity |
| Indole-ethyl chain | C₁₁H₁₀FN | Steric & electronic modulation |
Synthetic Routes and Methodological Considerations
Table 2: Reaction Conditions and Yields (Hypothetical)
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | ClSO₃H, 50°C, 2h | Naphthalene-1-sulfonyl chloride | 75 |
| 2 | NaOEt, DMF, 100°C, 6h | 4-Ethoxynaphthalene-1-sulfonyl chloride | 65 |
| 3a | 4-Fluorophenylhydrazine, acetone, H₂SO₄ | 5-Fluoro-2-methylindole | 58 |
| 3b | 1,2-Dibromoethane, K₂CO₃, DMF | 2-(5-Fluoro-2-methylindol-3-yl)ethylamine | 42 |
| 4 | Et₃N, CH₂Cl₂, rt, 12h | Target compound | 30 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Limited aqueous solubility (estimated logP ≈ 3.2) .
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Stability: Stable under inert atmospheres at room temperature. Susceptible to hydrolysis in strongly acidic/basic conditions due to the sulfonamide bond.
Spectroscopic Data (Theoretical)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, SO₂NH), 7.85–7.30 (m, 7H, naphthalene H), 6.95 (d, J = 8.2 Hz, 1H, indole H), 6.72 (s, 1H, indole H₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.65 (t, J = 6.8 Hz, 2H, NCH₂), 2.85 (t, J = 6.8 Hz, 2H, CH₂-indole), 2.40 (s, 3H, CH₃-indole), 1.38 (t, J = 7.0 Hz, 3H, CH₃-ethoxy).
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (S=O asym), 1320 cm⁻¹ (S=O sym), 1240 cm⁻¹ (C-O-C).
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